1,2-Dithiolan-4-amine

Vue d'ensemble

Description

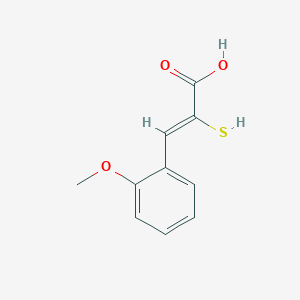

1,2-Dithiolan-4-amine is a compound with the molecular formula C3H7NS2 and a molecular weight of 121.23 . It contains a dithiolane ring with an amine group attached to the fourth carbon . It is a colorless to light yellow liquid with a strong odor .

Molecular Structure Analysis

The molecular structure of this compound consists of a dithiolane ring with an amine group attached to the fourth carbon . The InChI code for this compound is 1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 121.23 . It is a colorless to light yellow liquid with a strong odor .Applications De Recherche Scientifique

Polymerization and Material Science

1,2-Dithiolan-4-amine and its derivatives play a significant role in the field of polymer science. Kricheldorf et al. (2007) described the polymerization of dithiolane-2,4-dione, which predominantly yielded cyclic poly(thioglycolide) when heated. This work suggests potential applications in creating polymers with unique properties, such as cyclic structures that could offer distinct physical and chemical characteristics compared to linear polymers (Kricheldorf, Lomadze, & Schwarz, 2007).

Peptide Chemistry

1,2-Dithiolanes are emerging as valuable heterocyclic compounds in peptide chemistry due to their biological functions and specific chemical reactivity. Morera et al. (2002) explored the synthesis of a chemotactic tripeptide using 1,2-dithiolane ring system, highlighting its potential in developing novel peptide-based compounds (Morera et al., 2002).

Biomimetic Compounds and Catalysis

In biomimetic chemistry, this compound derivatives have been investigated for their role in simulating amino acid effects in [FeFe] hydrogenase models. Apfel et al. (2009) conducted studies on amino acid containing disulfides to understand their impact on the electrochemical properties of biomimetic compounds, demonstrating the versatility of this compound in mimicking biological systems (Apfel et al., 2009).

Organic Synthesis

1,2-Dithiolane derivatives have been synthesized for potential use in peptide chemistry. Morera et al. (2002) reported the synthesis of chiral alpha-amino acids containing this heterocyclic system, showcasing its application in the field of organic synthesis and medicinal chemistry (Morera, Pinnen, & Lucente, 2002).

Insecticide Development

The role of 1,2-dithiolane-containing compounds in developing new insecticides has been explored. Li et al. (2013) synthesized 1,3-dithiolane-containing nitromethylene derivatives, indicating potential applications in agricultural chemistry for controlling pest populations (Li, Tian, Xu, & Wang, 2013).

Dynamic Smart Materials

Zhang et al. (2022) discussed the use of 1,2-dithiolanes in the development of dynamic smart materials. They emphasized how theunique reversible polymerization properties of these compounds could lead to innovative materials capable of adapting and responding to environmental changes, such as self-repair and recycling capabilities (Zhang, Qu, Feringa, & Tian, 2022).

Covalent Material Design

1,2-Dithiolane-derived materials are also significant in the design of dynamic networks. Zhang and Waymouth (2017) provided insights into the self-assembly and gelation behavior of polymers containing 1,2-dithiolane functionalities. Their study reveals how these materials can be tailored for specific properties, making them applicable in various fields including biomedical and environmental engineering (Zhang & Waymouth, 2017).

Nanotechnology

In nanotechnology, Canton-Vitoria et al. (2017) explored the functionalization of MoS2 with 1,2-dithiolanes, leading to donor-acceptor nanohybrids. This work indicates potential applications in energy conversion, highlighting the role of this compound derivatives in creating advanced materials for solar cells and photoelectrochemical applications (Canton-Vitoria et al., 2017).

Propriétés

IUPAC Name |

dithiolan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMQAFYZFUUYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194958 | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-05-9 | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)

![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)

![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)